4-Ethoxy-6-methylpyrimidine-2-carboxamide
Overview
Description
4-Ethoxy-6-methylpyrimidine-2-carboxamide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It’s used in research and has been offered for sale by chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4th position by an ethoxy group, at the 6th position by a methyl group, and at the 2nd position by a carboxamide group .Scientific Research Applications
Crystal and Molecular Structure Studies
4-Ethoxy-6-methylpyrimidine-2-carboxamide is a compound that has been investigated for its crystal and molecular structures. For instance, a study reported the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds from this compound or its derivatives. For example, a study described the synthesis of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems (Bakhite et al., 2005).
Antimicrobial and Antitubercular Activities
Research has also explored the antimicrobial and antitubercular potential of derivatives of this compound. For instance, a compound was synthesized as part of a study on antibacterial properties, specifically targeting pyrimidine derivatives (Nishigaki et al., 1970).
Development of Antiviral Agents
Another area of research involves the development of antiviral agents. A study focused on synthesizing 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, indicating potential application in antiviral therapies (Hocková et al., 2003).
Oncology Research
In oncology research, derivatives ofthis compound have been studied for their potential as kinase inhibitors, contributing to the development of novel treatments for cancer. A study identified a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines (Lombardo et al., 2004).
Chemical Reactions and Synthesis
The chemical reactivity of this compound has been a subject of interest. For example, a study explored the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate, providing insights into the synthesis of novel chemical compounds (Yamanaka et al., 1979).
HIV Treatment Research
Compounds related to this compound have been investigated for their potential in treating HIV. A study on dihydroxypyrimidine carboxamides found them to be potent and selective HIV integrase strand transfer inhibitors, showcasing their potential in HIV treatment (Summa et al., 2006).
Development of Anticancer and Anti-inflammatory Agents
There has been significant interest in developing anticancer and anti-inflammatory agents using derivatives of this compound. A study synthesized novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Properties
IUPAC Name |
4-ethoxy-6-methylpyrimidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-6-4-5(2)10-8(11-6)7(9)12/h4H,3H2,1-2H3,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFYKZMQNQIVKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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